(2S,4R)-2-(3-bromophenyl)oxan-4-amine
Overview
Description
(2S,4R)-2-(3-bromophenyl)oxan-4-amine is a chemical compound that features a bromophenyl group attached to a tetrahydropyran ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(3-bromophenyl)oxan-4-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(3-bromophenyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Major Products
Oxidation: Oxidized derivatives of the compound, such as ketones or carboxylic acids.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(2S,4R)-2-(3-bromophenyl)oxan-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,4R)-2-(3-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A similar compound with an amine group attached to a tetrahydropyran ring.
2-(4-Bromophenoxy)tetrahydro-2H-pyran: A compound with a bromophenoxy group attached to a tetrahydropyran ring.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A compound with a bromopropoxy group attached to a tetrahydropyran ring.
Uniqueness
(2S,4R)-2-(3-bromophenyl)oxan-4-amine is unique due to the presence of both a bromophenyl group and an amine group on the tetrahydropyran ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S,4R)-2-(3-bromophenyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKSHMULLGORP-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183557 | |
Record name | 2H-Pyran-4-amine, 2-(3-bromophenyl)tetrahydro-, (2R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-38-0 | |
Record name | 2H-Pyran-4-amine, 2-(3-bromophenyl)tetrahydro-, (2R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-amine, 2-(3-bromophenyl)tetrahydro-, (2R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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